(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide
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Overview
Description
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole moiety linked to a dimethoxyphenyl group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazide linkage or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes .
Industry
Industrially, (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biological pathways . The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structural framework but shares some functional similarities in terms of industrial applications.
Uniqueness
What sets (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide apart is its combination of a triazole moiety with a dimethoxyphenyl group, providing unique reactivity and binding properties that are not commonly found in other compounds .
Properties
CAS No. |
452089-88-2 |
---|---|
Molecular Formula |
C19H21N5O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C19H21N5O3/c1-13(14-8-9-17(26-2)18(12-14)27-3)20-22-19(25)10-11-24-16-7-5-4-6-15(16)21-23-24/h4-9,12H,10-11H2,1-3H3,(H,22,25)/b20-13+ |
InChI Key |
YTHPRLAVPUWLFQ-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)OC)OC |
SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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